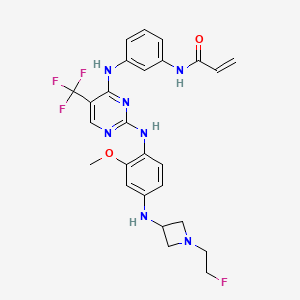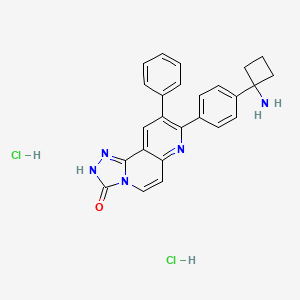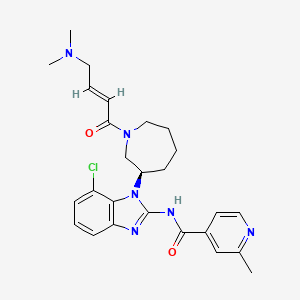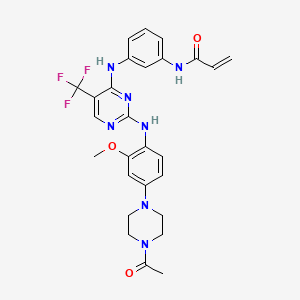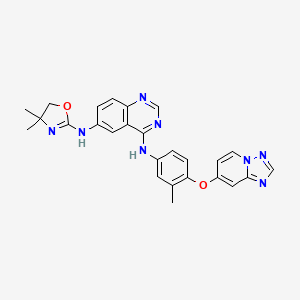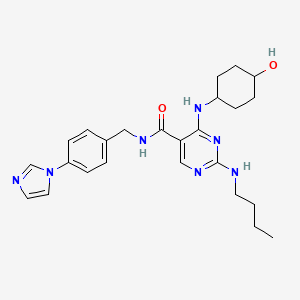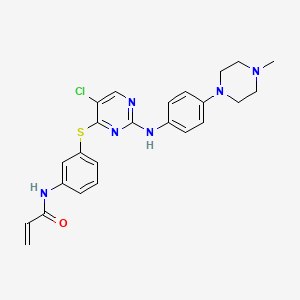![molecular formula C25H31F6N3O2S B612058 (1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide CAS No. 623165-93-5](/img/structure/B612058.png)
(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide
Übersicht
Beschreibung
MRK003 ist ein präklinischer γ-Sekretase-Inhibitor, der ein starkes therapeutisches Potenzial gezeigt hat, insbesondere bei der Behandlung von Glioblastom-Initiierungszellen. Die Verbindung wurde auf ihre Fähigkeit untersucht, die Zellviabilität, Apoptose und Stammzellen in verschiedenen Krebsarten, einschließlich Glioblastom, zu regulieren .
Wissenschaftliche Forschungsanwendungen
MRK003 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird in Studien verwendet, die sich auf die Hemmung der γ-Sekretase und ihre Auswirkungen auf verschiedene biochemische Pfade beziehen.
Biologie: MRK003 wird in der Forschung verwendet, die sich auf Zellviabilität, Apoptose und Stammzellen in Krebszellen konzentriert.
Medizin: Die Verbindung hat ein Potenzial bei der Behandlung von Glioblastom und anderen Krebsarten gezeigt, indem sie gezielt auf spezifische Signalwege zielt.
Industrie: MRK003 wird bei der Entwicklung neuer Therapeutika und bei der Untersuchung von Mechanismen der Arzneimittelresistenz verwendet
Wirkmechanismus
MRK003 übt seine Wirkung aus, indem es das Enzym γ-Sekretase hemmt, das an der proteolytischen Spaltung des Notch-Rezeptors beteiligt ist. Diese Hemmung führt zur Unterdrückung des Notch-Signalwegs, der für Zellviabilität, Apoptose und Stammzellen in Krebszellen entscheidend ist. Der Wirkmechanismus der Verbindung wird teilweise durch den Akt-Signalweg vermittelt, der eine bedeutende Rolle beim Zellüberleben und der Zellproliferation spielt .
Wirkmechanismus
Target of Action
MRK003, also known as (1’R,4R,10’S)-2-(2,2,2-Trifluoroethyl)-5’-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13’-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide, is a potent and selective γ-secretase inhibitor . The primary target of MRK003 is the γ-secretase complex, which plays a crucial role in the Notch signaling pathway .
Mode of Action
MRK003 inhibits the γ-secretase complex, thereby blocking the cleavage of Notch receptors and the subsequent release of the Notch intracellular domain (NICD). This prevents NICD from translocating to the nucleus and activating the transcription of Notch target genes . The inhibition of Notch signaling by MRK003 suppresses cell viability and sphere-formation ability, and induces apoptosis in glioblastoma initiating cells (GICs) .
Biochemical Pathways
The Notch signaling pathway is a key regulator of cell fate decisions, apoptosis, and proliferation. By inhibiting γ-secretase and thus the Notch pathway, MRK003 impacts these cellular processes . Sensitivity to MRK003 is associated with its inhibitory effect on the Akt pathway . The Akt pathway is a critical cell survival pathway, and its inhibition can lead to apoptosis .
Result of Action
MRK003 has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including multiple myeloma and non-Hodgkin’s lymphoma cells . It suppresses cell viability and sphere-formation ability, and induces apoptosis in GICs . The compound’s action results in a decrease in levels of the Notch intracellular domain, Hes1, and c-Myc .
Action Environment
The action of MRK003 can be influenced by various environmental factors. For instance, the presence of certain cell surface markers, such as CD44 and CD133, can affect the sensitivity of GICs to MRK003 . Additionally, the tumor microenvironment, including factors such as hypoxia, nutrient availability, and interactions with other cells, can also influence the efficacy and stability of MRK003.
Biochemische Analyse
Biochemical Properties
MRK003 plays a crucial role in biochemical reactions by inhibiting γ-secretase, an enzyme complex involved in the Notch signaling pathway. This inhibition affects the cleavage of Notch receptors, thereby modulating downstream signaling pathways. MRK003 interacts with various biomolecules, including Notch receptors and ligands such as Jagged1 and Delta1 . The compound’s interaction with these proteins leads to the suppression of cell viability and induction of apoptosis in cancer cells .
Cellular Effects
MRK003 has been shown to influence various cellular processes. In glioblastoma initiating cells (GICs), MRK003 suppresses cell viability, reduces sphere-forming ability, and induces apoptosis . The compound also affects cell signaling pathways, particularly the Akt pathway, which is crucial for cell survival and proliferation . Additionally, MRK003 has demonstrated potent activity in myeloma and lymphoma cell lines, leading to dose-dependent inhibition of cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of MRK003 involves the inhibition of γ-secretase, which prevents the cleavage of Notch receptors and disrupts Notch signaling. This inhibition leads to decreased expression of Notch target genes and subsequent effects on cell survival and proliferation . MRK003 also affects the Akt pathway, which is partially responsible for its therapeutic effects in glioblastoma initiating cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MRK003 have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that MRK003 can induce apoptosis and reduce cell viability over extended periods, with varying sensitivities observed among different cell lines .
Dosage Effects in Animal Models
The effects of MRK003 vary with different dosages in animal models. In glioblastoma initiating cells, the compound exhibits dose-dependent inhibition of cell growth and induction of apoptosis . Similar dose-dependent effects have been observed in myeloma and lymphoma cell lines, with higher doses leading to increased cytotoxicity and anti-angiogenic activity .
Metabolic Pathways
MRK003 is involved in metabolic pathways related to the Notch signaling pathway. The compound interacts with enzymes and cofactors involved in the cleavage of Notch receptors, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s therapeutic effects in cancer cells.
Transport and Distribution
Within cells and tissues, MRK003 is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function
Subcellular Localization
The subcellular localization of MRK003 is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on γ-secretase and Notch signaling . These localization patterns are crucial for the compound’s activity and therapeutic potential.
Analyse Chemischer Reaktionen
MRK003 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer therapeutischen Eigenschaften.
Substitutionsreaktionen: Diese Reaktionen beinhalten den Austausch spezifischer funktioneller Gruppen, um die Aktivität der Verbindung zu verändern.
Häufige Reagenzien und Bedingungen: Die Reaktionen beinhalten typischerweise die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um die gewünschten Modifikationen zu erreichen.
Vergleich Mit ähnlichen Verbindungen
MRK003 ist einzigartig in seiner Fähigkeit, γ-Sekretase selektiv zu hemmen und gezielt auf bestimmte Krebszellpopulationen zu wirken. Zu den ähnlichen Verbindungen gehören:
MK-0752: Ein weiterer γ-Sekretase-Inhibitor, der von Merck entwickelt wurde und sich in der klinischen Entwicklung befindet.
DAPT: Ein γ-Sekretase-Inhibitor, der in großem Umfang auf seine Auswirkungen auf die Notch-Signalgebung untersucht wurde.
LY-411575: Ein potenter γ-Sekretase-Inhibitor mit Anwendungen in der Krebsforschung.
MRK003 zeichnet sich durch sein starkes therapeutisches Potenzial und seine Fähigkeit aus, gezielt auf bestimmte Krebszellpopulationen zu wirken, was es zu einer wertvollen Verbindung in der Krebsforschung und -therapie macht .
Vorbereitungsmethoden
Die Herstellung von MRK003 umfasst synthetische Verfahren, die die Verwendung spezifischer Reagenzien und Reaktionsbedingungen umfassen. Detaillierte synthetische Verfahren und industrielle Produktionsmethoden sind in der Öffentlichkeit nicht leicht zugänglich. Die Verbindung wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert, um ihre Reinheit und Wirksamkeit zu gewährleisten .
Eigenschaften
IUPAC Name |
(1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHUILHBYOOZDF-NCOIWELASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F6N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623165-93-5 | |
| Record name | MRK-003 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17015 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MRK-003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2AZE88DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



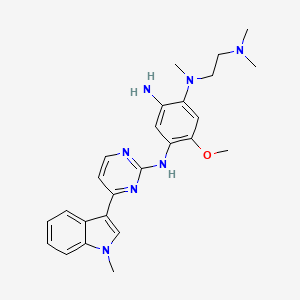
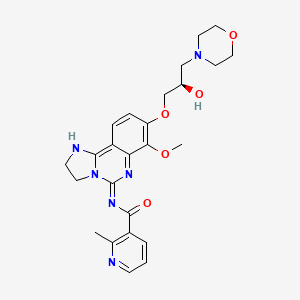
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
